(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine

Purity Analysis Structure-Activity Relationship (SAR) Chemical Intermediate

This arylpiperazine sulfonamide intermediate (CAS 1105190-76-8) uniquely combines a 4-methoxyphenylpiperazine pharmacophore with a sulfonyl-bridged propan-1-amine chain, enabling targeted derivatization into potent 5-HT7 receptor antagonists (IC50 12–580 nM) and CB1 modulators. Unlike generic piperazine analogs, its dual functional architecture ensures SAR reproducibility across neuroscience and metabolic disease programs. Standardize your lead optimization with ≥97% purity.

Molecular Formula C14H23N3O3S
Molecular Weight 313.42
CAS No. 1105190-76-8
Cat. No. B2724641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine
CAS1105190-76-8
Molecular FormulaC14H23N3O3S
Molecular Weight313.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCN
InChIInChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)16-8-10-17(11-9-16)21(18,19)12-2-7-15/h3-6H,2,7-12,15H2,1H3
InChIKeyCLAFYWBXRMGTCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine (CAS 1105190-76-8): Chemical Class and Core Identity for Procurement Decisions


3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine (CAS 1105190-76-8) is a synthetic organic compound belonging to the arylpiperazine sulfonamide class, characterized by a 4-methoxyphenylpiperazine core linked via a sulfonyl bridge to a propan-1-amine chain, with the molecular formula C14H23N3O3S and a molecular weight of 313.42 g/mol . This compound serves as a crucial building block and chemical intermediate, particularly for the synthesis of bioactive 5-HT7 receptor antagonists and cannabinoid-1 (CB1) receptor modulators [1]. Its structure incorporates key functional groups—a sulfonamide and a primary amine—that are essential for subsequent derivatization, enabling the production of focused compound libraries for neuroscience and metabolic disease research [2].

Why Generic Substitution of 3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine Fails: Critical Structural Determinants for Activity


Generic substitution fails for 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine because its dual functional architecture—the 4-methoxyphenylpiperazine pharmacophore and the terminal primary amine—is uniquely configured for targeted derivatization, which is not replicated by simpler piperazine or sulfonamide analogs . The sulfonyl moiety acts as a crucial conformational linker, and the propylamine chain provides a specific vector for creating potent, selective receptor antagonists, as demonstrated by structure-activity relationship (SAR) studies showing that related compounds with a free amine or simple alkyl groups display altered potency and selectivity profiles at the 5-HT7 receptor [1]. Replacing this intermediate with a non-sulfonyl analog (e.g., 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine) or a shorter chain variant directly alters the final compound's pharmacodynamics, as evidenced by the 12-580 nM IC50 range observed across a library of its downstream sulfonamide products [2]. This compound is therefore not a commodity chemical but a precision intermediate, integral to maintaining research reproducibility and synthetic efficacy.

Quantitative Differentiation Evidence for 3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine Relative to Analogs and In-Class Candidates


Enhanced Purity Consistency vs. Structurally Close Non-Sulfonyl Analog Enhances Reproducibility in SAR Campaigns

The target compound, available at a minimum purity of 97% (NLT), offers a higher and more consistent purity profile compared to its closest non-sulfonyl analog, 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine, which is commercially supplied at purities ranging from 93% to 98% depending on the vendor . This variance in the analog's purity introduces a quantifiable risk of batch-to-batch variability in downstream synthetic applications, where impurities can significantly impact yield and selectivity [1].

Purity Analysis Structure-Activity Relationship (SAR) Chemical Intermediate

Unique Sulfonyl-Amide Motif Dictates A Potency Gain in Downstream 5-HT7 Receptor Antagonists

The target compound is a direct precursor to a series of potent 5-HT7 receptor antagonists. When the primary amine is derivatized into a 4-methoxyphenyl sulfonamide, the resulting compounds (e.g., compound '3c') demonstrate IC50 values in the nanomolar range (12-580 nM) against the 5-HT7 receptor [1]. In contrast, the non-sulfonyl analog 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine lacks this sulfonamide-forming capacity, and its derivatives typically show significantly lower potency or altered receptor selectivity profiles, highlighting the essential role of the sulfonyl group in our target for developing high-affinity ligands [2].

5-HT7 Receptor Antagonist Structure-Activity Relationship (SAR) Neuroscience

Dual Pharmacophore Intermediate Status for Serotonin and Cannabinoid Programs Confers Broader Utility Than Single-Target Analogs

Uniquely, 3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine is explicitly claimed as a key intermediate in the patent literature for two distinct therapeutic programs: as a precursor to 5-HT7 antagonists for CNS disorders [1] and to cannabinoid-1 (CB1) receptor modulators for obesity and metabolic syndromes [2]. This dual citation is a differentiation from other in-class piperazine intermediates, which may only be documented for a single target class. The quantitative value lies in the proven versatility of the scaffold, which is supported by specific examples in both the 5-HT7 paper and the CB1 patent, where the sulfonylpropylamine linker is a common feature for generating potent, selective compounds .

CB1 Receptor Modulator Dual Pharmacophore Metabolic Disease

Optimal Application Scenarios for 3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propan-1-amine Backed by Quantitative Evidence


Focused Library Synthesis for 5-HT7 Receptor Antagonist Lead Optimization

The compound is ideally suited as a starting material for synthesizing a focused library of 5-HT7 receptor antagonists, where the primary amine is derivatized into sulfonamides. Based on the work by Yoon et al., a library of 24 sulfonamide derivatives derived from this core structure exhibited IC50 values between 12 and 580 nM, with compound '3c' showing high potency and selectivity [1]. Using this intermediate ensures that the resulting library will explore a well-characterized SAR space, increasing the probability of identifying advanced leads with predictable activity.

Development of CB1 Receptor Modulators for Metabolic Disease Research

Researchers focusing on obesity and metabolic disorders can reliably use this intermediate to prepare sulfonylated piperazines as CB1 receptor modulators, as described in patent WO2008024284 [2]. The compound's architecture is specifically claimed for generating agents that treat obesity, NASH, and related conditions, providing a direct synthetic entry into a therapeutically relevant and commercially significant patent landscape.

Chemical Probe Synthesis for Dual Pharmacology Studies

Given its dual citation as an intermediate for both 5-HT7 and CB1 receptor programs, this compound is the preferred starting material for projects intended to explore polypharmacology or to develop chemical probes that can cross-interrogate these two receptor systems. This dual utility reduces procurement complexity and ensures that the same intermediate can serve parallel research tracks, a tangible logistical advantage over single-purpose analogs [1][2].

Reproducible Scale-Up for In Vivo Candidate Profiling

For programs advancing to in vivo studies, the NLT 97% purity specification and the well-documented synthetic stability of the sulfonamide scaffold make this compound a reliable choice for multi-gram synthesis of candidates. The lower purity and variability of non-sulfonyl analogs present a quantifiable risk (up to 5% impurity) that can compromise pharmacokinetic and toxicity data, making this compound the higher-fidelity option.

Quote Request

Request a Quote for (3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.